molecular formula C60H100O29 B1254940 11-oxo-Mogroside V

11-oxo-Mogroside V

Cat. No.: B1254940
M. Wt: 1285.4 g/mol
InChI Key: CGGWHBLPUUKEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 11-oxo Mogroside V typically involves the extraction and purification from the fruits of Momordica grosvenori. The process includes:

Industrial Production Methods

In an industrial setting, the production of 11-oxo Mogroside V involves large-scale extraction and purification processes. The fruits are harvested, dried, and then processed using industrial-scale solvent extraction and purification methods. The use of advanced chromatographic techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-oxo Mogroside V undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include reduced forms of 11-oxo Mogroside V and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 11-oxo Mogroside V involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It promotes neurite outgrowth, inhibits cell apoptosis, and regulates intracellular calcium release. Additionally, it reverses the inactivation of phosphorylation levels of AKT and mTOR induced by oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-oxo Mogroside V is unique due to its strong inhibitory effects on reactive oxygen species and its potential therapeutic applications in neuroprotection and anti-inflammation. Its ability to modulate intracellular signaling pathways such as AKT and mTOR further distinguishes it from other similar compounds .

Properties

Molecular Formula

C60H100O29

Molecular Weight

1285.4 g/mol

IUPAC Name

17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3

InChI Key

CGGWHBLPUUKEJC-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Synonyms

11-oxo-mogroside V

Origin of Product

United States

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